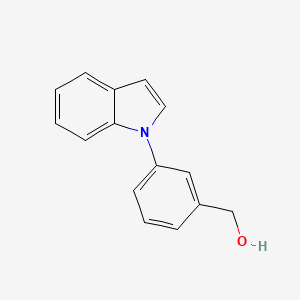

(3-(1H-Indol-1-yl)phenyl)methanol

Description

Structural Context and Nomenclature

The precise chemical identity of (3-(1H-Indol-1-yl)phenyl)methanol is fundamental to understanding its behavior and potential applications.

The molecular structure of this compound consists of three primary components:

An indole (B1671886) ring system : A bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring.

A phenyl ring : An aromatic hydrocarbon ring.

A methanol (B129727) group (-CH₂OH): A primary alcohol functional group.

In this compound, the indole ring is connected to the phenyl ring via a carbon-nitrogen bond between the indole nitrogen (position 1) and a carbon on the phenyl ring. The methanol (hydroxymethyl) group is attached to the meta-position (position 3) of the phenyl ring relative to the point of attachment of the indole.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Core Components | Indole, Phenyl, Methanol |

| Key Linkages | N1 (Indole) to C1 (Phenyl), C3 (Phenyl) to CH₂OH |

This compound is a representative of the N-aryl indole-methanol scaffold. This class of compounds is characterized by the N-arylation of an indole ring, where the aryl group bears a methanol substituent. The position of the methanol group on the aryl ring and any additional substituents on the indole or aryl moieties can be varied to create a diverse library of molecules. These variations allow for the fine-tuning of electronic properties, steric hindrance, and potential biological activity. The synthesis of such scaffolds often involves well-established cross-coupling reactions like the Ullmann condensation, Buchwald-Hartwig amination, or Chan–Lam coupling to form the crucial N-aryl bond. nih.govresearchgate.netrsc.org

Significance of Indole and Aryl-Methanol Moieties in Organic and Medicinal Chemistry

The two principal structural motifs within this compound, the indole core and the aryl-methanol group, are both of immense importance in chemistry.

The indole ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. rsc.orgnih.gov Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets. nih.gov Indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. researchgate.netchula.ac.th The versatility of the indole ring allows for functionalization at various positions, leading to diverse chemical structures and biological functions. chinesechemsoc.org

Aromatic alcohols, or aryl-alcohols, are compounds where a hydroxyl group is attached to the side chain of an aromatic ring. chinesechemsoc.org This functional group is a versatile intermediate in organic synthesis. Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids, and can undergo esterification or etherification. nih.gov They are crucial building blocks for creating more complex molecules and are found in numerous natural products and industrial chemicals. The presence of the hydroxyl group can also influence a molecule's solubility and its ability to form hydrogen bonds, which is often critical for biological activity.

Current Research Landscape and Academic Interest in N1-Aryl Indole Derivatives

There is significant and ongoing academic interest in the synthesis and application of N1-aryl indole derivatives. Research focuses on developing novel and efficient synthetic methodologies for their preparation, often employing metal-catalyzed cross-coupling reactions. nih.govrsc.org These methods are continually being refined to improve yields, reduce reaction times, and increase substrate scope and functional group tolerance. rsc.org

The biological activities of N1-aryl indoles are a major driver of research. For instance, the antipsychotic drug Sertindole features an N-aryl indole core. nih.govrsc.org Scientists are actively exploring new derivatives for a range of therapeutic areas. Studies have shown that N-aryl indoles can act as potent inhibitors of various enzymes and receptors, leading to potential treatments for diseases like cancer, inflammation, and neurological disorders. nih.govresearchgate.netacs.org The ability to readily synthesize a wide variety of these compounds allows for extensive structure-activity relationship (SAR) studies, which are crucial for the development of new and effective drug candidates. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(3-indol-1-ylphenyl)methanol |

InChI |

InChI=1S/C15H13NO/c17-11-12-4-3-6-14(10-12)16-9-8-13-5-1-2-7-15(13)16/h1-10,17H,11H2 |

InChI Key |

JWTOKTKPPQOQBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CO |

Origin of Product |

United States |

Synthetic Routes and Methodological Considerations for 3 1h Indol 1 Yl Phenyl Methanol

Strategies for Forming the Indole-Phenyl Linkage at the Indole (B1671886) N1 Position

The creation of the C-N bond between the indole nitrogen (N1) and a phenyl ring is a cornerstone of synthesizing N-arylindoles. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This methodology is highly effective for the N-arylation of a wide range of amines, including heterocyclic amines like indole. wikipedia.org The reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. wikipedia.orgacs.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions with high functional group tolerance. wikipedia.orgnih.gov

For the synthesis of (3-(1H-Indol-1-yl)phenyl)methanol, a plausible Buchwald-Hartwig approach would involve the reaction of indole with a (3-bromophenyl)methanol or a protected version thereof. The choice of ligand is crucial, with sterically hindered phosphine ligands such as XPhos, t-BuXPhos, and others demonstrating broad utility and high catalytic activity. acs.orgnih.gov The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the catalytic cycle. nih.gov While this direct approach is feasible, an alternative is to couple indole with an aryl halide containing a precursor to the methanol (B129727) group, such as an aldehyde or ester, which is then reduced in a subsequent step.

Table 1: Key Components in Buchwald-Hartwig Amination for N-Arylation of Indole

| Component | Role | Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂, XPhos Pd G3 |

| Ligand | Stabilizes Pd center, facilitates catalytic cycle | XPhos, t-BuXPhos, RuPhos, BINAP, DPEPhos |

| Base | Deprotonates the indole nitrogen | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ |

| Aryl Halide/Triflate | Phenylating agent | (3-Bromophenyl)methanol, 3-bromobenzaldehyde |

| Solvent | Reaction medium | Toluene, Dioxane, THF |

Beyond palladium catalysis, copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations or Ullmann-type reactions, represent a classical and still widely used method for the N-arylation of indoles. acs.orgwikipedia.org Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. acs.orgwikipedia.org However, modern advancements have led to the development of milder, more efficient catalytic systems.

The introduction of ligands, particularly diamines like N,N'-dimethylethylenediamine (DMEDA) and trans-1,2-cyclohexanediamine, has been instrumental in improving the efficiency of copper-catalyzed N-arylation. rhhz.netnih.govmit.edu These ligands facilitate the catalytic cycle, allowing the reaction to proceed at lower temperatures and with catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI). acs.orgrhhz.netnih.govmit.edu The reaction mechanism is believed to involve the formation of a copper(I) indolate, followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to form the N-arylindole product. mdpi.com This methodology is compatible with a variety of indoles and aryl halides, including those bearing functional groups. rhhz.netnih.gov

Arylboronic acids can also be used as the arylating agent in a copper-catalyzed process known as the Chan-Lam coupling, which provides an alternative to the use of aryl halides. nih.govorganic-chemistry.org

Introduction of the Methanol Moiety on the Phenyl Ring

The hydroxymethyl group on the phenyl ring can be introduced either before or after the C-N bond formation. A common and efficient strategy is to perform the C-N coupling using a phenyl precursor that already contains a functional group, such as an aldehyde or a carboxylic acid (or its ester derivative), which can be readily reduced to the corresponding primary alcohol.

The reduction of a carbonyl group (from an aldehyde or carboxylic acid) to a primary alcohol is a fundamental transformation in organic synthesis. This can be achieved using a variety of reducing agents, with the choice depending on the reactivity of the starting material and the presence of other functional groups.

For the reduction of an aldehyde precursor, such as 3-(1H-indol-1-yl)benzaldehyde, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent. masterorganicchemistry.comchemguide.co.uklibretexts.org It is highly effective for reducing aldehydes and ketones to alcohols and is typically used in protic solvents like methanol or ethanol (B145695). chemguide.co.ukcommonorganicchemistry.com A key advantage of NaBH₄ is its chemoselectivity; it generally does not reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com

Lithium aluminum hydride (LiAlH₄ or LAH) is a much more powerful reducing agent than NaBH₄. masterorganicchemistry.combyjus.com It can reduce a wider range of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides. masterorganicchemistry.combyjus.comjove.com To synthesize this compound from a carboxylic acid or ester precursor, such as methyl 3-(1H-indol-1-yl)benzoate, LiAlH₄ would be the reagent of choice. masterorganicchemistry.comnih.gov These reductions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex. byjus.comucalgary.ca

Table 2: Comparison of Common Hydride Reducing Agents

| Reducing Agent | Formula | Typical Substrates Reduced to Alcohols | Solvents | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Methanol, Ethanol, Water | Mild, chemoselective, easy to handle |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Lactones | Diethyl ether, THF (anhydrous) | Powerful, non-selective, reacts violently with protic solvents |

| Borane Complexes | BH₃·THF | Carboxylic Acids, Aldehydes, Ketones | THF (anhydrous) | Chemoselective for carboxylic acids over esters |

While the title compound has the methanol group on the N-phenyl substituent, related reductions of carbonyls attached to the indole ring provide insight into relevant methodologies. For instance, the reduction of a ketone like (1-phenyl-1H-indol-3-yl)(phenyl)methanone (a 3-benzoylindole (B97306) derivative) to the corresponding alcohol, (1-phenyl-1H-indol-3-yl)(phenyl)methanol, would also typically employ a hydride reducing agent like NaBH₄. orientjchem.orgorientjchem.org The synthesis of triphenylmethanol (B194598) from benzophenone (B1666685) via a Grignard reaction is a classic example of forming a tertiary alcohol, but the reduction of benzophenone itself to diphenylmethanol (B121723) is a direct parallel to the reduction of a benzoyl group to a benzyl (B1604629) alcohol. tsijournals.commnstate.edu These established procedures underscore the reliability of hydride reagents for converting aryl ketones into the desired secondary or, in the case of the title compound, primary alcohols.

Direct Hydroxymethylation or Functionalization Approaches

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of indole derivatives. chim.it This approach aims to directly introduce a hydroxymethyl group or a precursor that can be readily converted to it, onto the phenyl ring of a 1-arylindole.

One conceptual approach involves the oxidative coupling of an N-arylindole with a suitable C1 source. While direct hydroxymethylation of the phenyl ring in N-arylindoles is not extensively documented, related C-H functionalization reactions provide valuable insights. For instance, palladium-catalyzed oxidative C-H arylation of N-alkylindoles with arenes has been demonstrated, with the regioselectivity being influenced by the acidity of the reaction medium. acs.orgacs.org These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism. acs.orgacs.org Such methodologies could potentially be adapted for hydroxymethylation by employing a suitable hydroxymethylating agent.

Another strategy involves the dehydrogenative cross-coupling (CDC) reaction , which directly couples two C-H bonds. chim.it This method has been successfully used for the C-H functionalization of the indole nucleus itself. chim.it Extending this to the N-aryl substituent for hydroxymethylation would be a novel application.

The direct functionalization of the phenyl ring of N-arylindoles is an active area of research. For instance, rhodium-catalyzed asymmetric N-H insertion reactions have been developed for the synthesis of axially chiral N-arylindoles. nih.govresearchgate.net While this targets the N-H bond, it highlights the potential for metal-catalyzed reactions to achieve selective functionalization of the N-arylindole scaffold.

Synthesis of Related Indole-Methanol Derivatives for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of related indole-methanol derivatives is crucial. These comparative compounds can be synthesized through various established methods.

The Friedel-Crafts reaction is a classic method for C-C bond formation. In the context of indole chemistry, the hydroxyalkylation of indoles with ketones provides access to 3-indolyl alcohols. This reaction is typically catalyzed by Lewis or Brønsted acids. acs.orgacs.org For example, a mild and efficient Friedel-Crafts hydroxyalkylation of indoles with α-keto amides has been developed using a reusable K3PO4/nBu4NBr catalytic system in water. acs.orgnih.gov This method avoids the need for column chromatography for purification. acs.orgnih.gov

The catalytic asymmetric Friedel–Crafts reaction of indoles with α,β-unsaturated ketones is another powerful tool for synthesizing chiral indole derivatives. nih.gov These reactions can be catalyzed by chiral metal complexes or organocatalysts to produce enantiomerically enriched products. nih.gov A dehydrative Friedel-Crafts reaction of indoles using 4-hydroxy-2-butanone (B42824) as a methyl vinyl ketone (MVK) precursor has also been reported, offering a greener alternative to using the toxic and unstable MVK. researchgate.net

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. researchgate.netekb.eg This reaction typically employs phosphoryl chloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. ekb.egresearchgate.net The reaction is a convenient and high-yielding method for preparing indole-3-carboxaldehyde (B46971). ekb.eg

Recent advancements have led to the development of a catalytic version of the Vilsmeier-Haack reaction, which uses a P(III)/P(V)=O cycle and avoids the use of stoichiometric and caustic POCl3. orgsyn.orgacs.org This catalytic method can also be used for the synthesis of C1-deuterated indole-3-carboxaldehydes. acs.org The resulting indole-3-carboxaldehyde is a versatile intermediate that can be reduced to the corresponding indole-3-methanol.

Direct C(sp3)-H oxidation offers an atom-economical route to introduce functionality into organic molecules. In the context of indole derivatives, this can be a powerful tool. For example, palladium-catalyzed oxidative C-H alkenylation of indolines at the C-7 position has been reported. nih.gov This reaction utilizes a urea (B33335) directing group to achieve high regioselectivity.

Furthermore, chemoselective oxidation can be employed to functionalize either the indole or furan (B31954) ring in indolyl–furan compounds, demonstrating the potential for selective transformations in complex molecules. rsc.org While not directly producing a methanol group, these methods highlight the potential of oxidative functionalization to introduce a handle that can be further elaborated to the desired alcohol. Iron-catalyzed N-alkylation of indolines followed by dehydrogenation to indoles also showcases a two-step, one-pot transformation that can tolerate various functional groups. nih.gov

Purification and Isolation Techniques for N-Aryl Indoles and Their Alcohol Derivatives

The purification and isolation of N-aryl indoles and their alcohol derivatives are critical steps in their synthesis to ensure high purity for subsequent applications. Common techniques include:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption on a stationary phase. For N-arylindoles and their derivatives, silica (B1680970) gel is a common stationary phase, and mixtures of hexanes and ethyl acetate (B1210297) are often used as the mobile phase. mdpi.comrsc.org

Crystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. mdpi.com Recrystallization from solvents like methanol is a common practice. researchgate.netnih.gov

Extraction: Liquid-liquid extraction is used to separate compounds based on their different solubilities in two immiscible liquid phases. mdpi.com This is often employed during the work-up of a reaction to remove impurities. For instance, a combination of methanol extraction and n-hexane re-extraction has been used to enrich indole from wash oil. mdpi.com

Distillation: For volatile compounds, distillation can be an effective purification method. mdpi.com

The choice of purification method depends on the physical properties of the compound (solid or liquid, polarity, volatility) and the nature of the impurities. A combination of these techniques is often necessary to achieve high purity. mdpi.com For instance, a multi-step process involving extraction, distillation, and crystallization has been developed for the purification of indole from industrial sources. mdpi.com

Table 1: Summary of Purification Techniques

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption on a stationary phase. | Widely used for separating mixtures of N-arylindoles and their derivatives. mdpi.comrsc.org |

| Crystallization | Difference in solubility at different temperatures. | Purification of solid N-arylindoles and their alcohol derivatives. mdpi.comresearchgate.netnih.gov |

| Extraction | Differential solubility in immiscible liquids. | Work-up of reactions and initial separation of indole-containing mixtures. mdpi.com |

| Distillation | Difference in boiling points. | Purification of volatile indole derivatives. mdpi.com |

Optimization of Reaction Conditions and Scalability of Synthetic Routes

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. Key parameters that are often optimized include:

Catalyst and Ligand: The choice of catalyst and ligand can significantly impact the reaction's efficiency and selectivity. For example, in palladium-catalyzed N-arylation of indoles, different palladium sources and ligands are screened to find the optimal combination. nih.govresearchgate.net

Solvent: The solvent can influence the solubility of reactants, the reaction rate, and even the reaction pathway. researchgate.net Environmentally benign solvents like ethanol are increasingly being explored. exeter.ac.ukresearchgate.net

Base: The choice and amount of base can be critical, particularly in cross-coupling reactions. researchgate.netresearchgate.net

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction without decomposition of the product. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. exeter.ac.ukresearchgate.net

Scalability is a critical consideration for the practical application of a synthetic route. A reaction that works well on a small scale may not be directly transferable to a larger, gram-scale synthesis. pku.edu.cnnih.gov Challenges in scalability can include issues with heat transfer, mixing, and purification. Therefore, developing robust and scalable synthetic protocols is an important aspect of synthetic chemistry research. One-pot, multi-component reactions are particularly attractive for their operational simplicity and potential for scalability. rsc.orgexeter.ac.ukresearchgate.netrsc.org

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map the proton and carbon frameworks of (3-(1H-Indol-1-yl)phenyl)methanol and confirm the connectivity between different parts of the molecule.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen atom (proton) in a molecule. The spectrum for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic signals for the hydroxymethyl group, the substituted phenyl ring, and the N-substituted indole (B1671886) ring. mdpi.com

The benzylic protons of the -CH₂OH group typically appear as a singlet, while the aromatic protons on both the phenyl and indole rings produce a complex series of multiplets in the downfield region of the spectrum. The precise chemical shifts (δ) and coupling constants (J) allow for the assignment of each proton to its specific position on the molecular scaffold. mdpi.comscielo.br

Table 1: Representative ¹H NMR Spectral Data for this compound (Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂OH | ~4.7 - 4.8 | s (singlet) | N/A |

| Indole H-2 | ~7.2 - 7.3 | d (doublet) | ~3.1 |

| Indole H-3 | ~6.6 - 6.7 | d (doublet) | ~3.1 |

| Phenyl & Indole H's | ~7.1 - 7.8 | m (multiplet) | - |

| -OH | Variable (broad singlet) | br s | N/A |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

The spectrum displays signals for the benzylic carbon of the methanol (B129727) group, the carbons of the phenyl ring, and the nine distinct carbons of the indole ring. The chemical shifts are indicative of the carbon type; for instance, the carbon bearing the hydroxyl group appears around 65 ppm, while the aromatic carbons resonate in the 110-140 ppm range. scielo.brrsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound (Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for definitive confirmation.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₂OH | ~65.2 |

| Indole C-3 | ~103.5 |

| Indole C-7 | ~110.5 |

| Indole C-4, C-5, C-6 | ~120.1 - 122.9 |

| Phenyl C's | ~120.0 - 129.8 |

| Indole C-2 | ~128.8 |

| Indole C-3a | ~129.5 |

| Indole C-7a | ~135.9 |

| Phenyl C-1 (ipso to Indole) | ~138.0 |

| Phenyl C-3 (ipso to CH₂OH) | ~142.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the phenyl and indole ring systems. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net For this compound, HMBC is crucial for establishing the key connection between the phenyl ring and the indole nitrogen (e.g., correlation from phenyl protons to indole carbons C-3a and C-7a) and the attachment of the hydroxymethyl group to the phenyl ring. researchgate.net

Together, these 2D NMR techniques provide an irrefutable confirmation of the molecular structure by piecing together the atomic connectivity puzzle. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound. The experimentally measured exact mass is compared to the calculated mass for the expected formula (C₁₅H₁₃NO), providing a stringent test of the compound's identity. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion, often as a protonated species [M+H]⁺. scielo.brrsc.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Calculated Mass [M+H]⁺ | 224.1070 |

| Observed Mass [M+H]⁺ (Example) | 224.1068 |

The close agreement between the calculated and observed exact masses serves as definitive proof of the compound's elemental composition. scielo.brrsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for structural elucidation by analyzing the fragmentation pattern of a molecule. While specific experimental data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the known behavior of its constituent functional groups: a benzyl (B1604629) alcohol moiety and an N-phenyl indole core.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₃NO). The fragmentation is expected to proceed through several key pathways characteristic of alcohols and aromatic systems. libretexts.org Alpha-cleavage adjacent to the oxygen atom is a common pathway for alcohols, leading to the loss of a hydrogen radical (M-1) or, more significantly, the hydroxymethyl radical (•CH₂OH), resulting in a major fragment. miamioh.edu The loss of a water molecule (M-18) from the molecular ion is also a typical fragmentation for alcohols. libretexts.org Cleavage of the bond between the phenyl ring and the methylene (B1212753) group would generate ions corresponding to the hydroxymethylphenyl cation and the indole cation.

A plausible fragmentation pathway, drawing parallels with the known fragmentation of phenylmethanol, would involve the loss of the hydroxyl group to form a stable benzyl-type cation, which can undergo further rearrangements and fragmentation. kcvs.cayoutube.com

| Predicted Fragment Ion | m/z (Mass/Charge Ratio) | Plausible Neutral Loss | Significance |

| [C₁₅H₁₃NO]⁺ | 223 | - | Molecular Ion (M⁺) |

| [C₁₅H₁₂NO]⁺ | 222 | H• | Loss of a hydrogen radical from the alcohol. |

| [C₁₄H₁₂N]⁺ | 194 | •CH₂OH | Loss of the hydroxymethyl group (alpha-cleavage). |

| [C₁₅H₁₁N]⁺ | 205 | H₂O | Loss of water, characteristic of alcohols. libretexts.org |

| [C₈H₆N]⁺ | 116 | C₇H₇O• | Cleavage yielding the indole radical cation. |

| [C₇H₇O]⁺ | 107 | C₈H₆N• | Formation of the hydroxyphenylmethyl cation. |

| [C₇H₇]⁺ | 91 | H₂O, CO | Formation of the tropylium (B1234903) ion, a common fragment in benzyl systems. youtube.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present within a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be distinguished by several key absorptions corresponding to its alcohol and aromatic components. lumenlearning.comlibretexts.org

The most prominent feature would be a broad absorption band in the region of 3600-3300 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. kcvs.ca The spectrum would also display multiple sharp peaks between 3100-3000 cm⁻¹, which are assigned to the C-H stretching vibrations of the aromatic rings (both the phenyl and indole systems). libretexts.org

The "fingerprint region" (below 1600 cm⁻¹) would contain a wealth of structural information. In-ring C=C stretching vibrations of the aromatic systems typically appear in the 1600-1400 cm⁻¹ range. lumenlearning.com The C-O stretching vibration of the primary alcohol would be expected as a strong band around 1050-1020 cm⁻¹. kcvs.ca Furthermore, strong bands corresponding to C-H out-of-plane ("oop") bending in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring. libretexts.org The C-N stretching vibration of the N-aryl indole system is expected between 1360-1250 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3600 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic (Indole, Phenyl) | 3100 - 3000 | Medium, Sharp |

| C-H Stretch | Alkane (-CH₂-) | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic (In-ring) | 1600 - 1450 | Medium to Weak |

| C-N Stretch | Aryl-Nitrogen (Indole) | 1360 - 1250 | Medium to Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1020 | Strong |

| C-H "oop" Bend | Aromatic | 900 - 675 | Strong |

X-ray Crystallography

| Related Compound | Dihedral Angle (Indole/Phenyl) | Reference |

| (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol | 80.37(8)° | nih.gov, nih.gov |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | 79.08(6)° / 72.83(5)° | nih.gov |

| Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone | 61.7(8)° | nih.gov |

| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | 85.96(13)° | researchgate.net |

The packing of molecules in a crystal is governed by a network of non-covalent interactions. For this compound, the primary hydroxyl group is a key participant in intermolecular hydrogen bonding. It can act as both a hydrogen bond donor (O-H) and acceptor (O:), likely forming O-H···O hydrogen bonds that link molecules into chains or more complex networks, a stabilizing feature observed in similar structures. nih.gov

Beyond classical hydrogen bonding, weaker interactions play a crucial role in consolidating the crystal packing. C-H···π interactions are particularly significant in aromatic-rich structures. nih.goviucr.org These can occur between a C-H bond from one molecule and the electron-rich π-system of an indole or phenyl ring of a neighboring molecule. nih.gov In some indole derivatives, N-H···π interactions are the dominant supramolecular linkage; although the target compound lacks an N-H bond, the prevalence of C-H···π interactions is highly probable. nih.goviucr.org These directional, non-covalent bonds, along with potential slipped π–π stacking interactions between indole and/or phenyl rings, collectively dictate the final crystal architecture. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. For novel molecules such as this compound, this analysis is crucial for validating the empirical formula, which provides the simplest whole-number ratio of atoms of each element in the compound. The most common method for determining the elemental composition of organic compounds is combustion analysis. youtube.com

In a typical combustion analysis experiment, a sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of these products are then used to calculate the masses of carbon and hydrogen present in the original sample. The amount of nitrogen is often determined separately using methods like the Dumas or Kjeldahl method. By comparing the experimentally determined mass percentages of the elements with the theoretically calculated values based on the proposed molecular formula, the empirical formula can be confirmed. youtube.com

The theoretical elemental composition of this compound, which has the molecular formula C₁₅H₁₃NO, is calculated from its molar mass and the atomic masses of its constituent elements.

Table 1: Theoretical Elemental Composition of this compound (C₁₅H₁₃NO)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 223.28 | 80.69 |

| Hydrogen | H | 1.008 | 223.28 | 5.87 |

| Nitrogen | N | 14.01 | 223.28 | 6.27 |

For the validation of a newly synthesized batch of this compound, the experimental results from an elemental analyzer would be compared against these theoretical values. A close agreement between the experimental and calculated percentages, typically within a tolerance of ±0.4%, is considered a strong confirmation of the compound's empirical and, by extension, molecular formula.

Table 2: Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Difference (%) |

|---|---|---|---|

| Carbon | 80.69 | 80.51 | -0.18 |

| Hydrogen | 5.87 | 5.91 | +0.04 |

The hypothetical data presented in Table 2 shows that the experimental values for carbon, hydrogen, and nitrogen are well within the acceptable margin of error, thus validating the proposed formula of C₁₅H₁₃NO for this compound. This analytical step, in conjunction with spectroscopic data from NMR, IR, and mass spectrometry, provides a comprehensive and definitive structural elucidation of the compound.

Computational Chemistry and Theoretical Studies of 3 1h Indol 1 Yl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of organic molecules. These methods are used to predict geometries, vibrational frequencies, and electronic characteristics, offering a molecular-level understanding of the compound's behavior. For complex aromatic systems such as indolylphenyl derivatives, these calculations can elucidate the interplay of steric and electronic effects that govern their structure and reactivity.

DFT has become a standard method for optimizing the molecular geometry of organic compounds due to its balance of accuracy and computational cost. bhu.ac.in The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For (3-(1H-Indol-1-yl)phenyl)methanol, DFT studies would reveal the relative orientation of the indole (B1671886) and phenyl rings, which is crucial for understanding its chemical and physical properties. In related structures like (2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)methanol, the dihedral angle between the phenyl ring and the indole system is a critical parameter determined by such calculations. nih.govnih.gov

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation (XC) functional. Different functionals are designed to approximate the complex electron exchange and correlation effects.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for providing reliable geometric and electronic properties for a broad range of organic molecules. bhu.ac.inresearchgate.net It combines a portion of the exact Hartree-Fock exchange with DFT exchange and correlation.

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Similar to B3LYP, this hybrid functional also offers a good balance of accuracy and efficiency for structural and electronic property calculations.

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality functional that often performs better for non-covalent interactions, thermochemistry, and systems with significant dispersion forces.

WB97XD (Head-Gordon and co-workers' long-range corrected functional with dispersion): This functional includes long-range corrections and an empirical dispersion term, making it particularly suitable for studying systems where weak interactions play a significant role.

The selection of a functional depends on the specific properties being investigated. For general geometry optimization and electronic analysis of indole derivatives, B3LYP is a common and effective choice. bhu.ac.inresearchgate.net

The basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set affect the accuracy of the calculation.

Pople-style basis sets: These are commonly used for organic molecules.

6-31G(d,p): This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). It offers a good compromise between accuracy and computational cost for geometry optimizations and frequency calculations.

6-311++G(d,p): This is a larger, triple-split valence basis set that includes diffuse functions on both heavy and hydrogen atoms (++) in addition to polarization functions. researchgate.net It is often used for more accurate energy calculations, systems with anions, or when describing weak interactions.

For a molecule like this compound, a typical approach would be to perform geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set to achieve reliable results for its structural parameters. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound Analogues (Theoretical) Note: This table presents typical bond lengths and angles for indole-phenyl systems calculated using DFT (e.g., B3LYP/6-311++G(d,p)). Actual values for the title compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C-N (Indole) | 1.38 - 1.40 |

| C-C (Indole-Phenyl Link) | 1.45 - 1.48 | |

| C-O (Methanol) | 1.42 - 1.44 | |

| O-H (Methanol) | 0.96 - 0.98 | |

| Bond Angles (°) | C-N-C (Indole) | 108 - 110 |

| C-C-O (Methanol) | 110 - 112 | |

| Dihedral Angle (°) | Indole Plane - Phenyl Plane | 40 - 60 |

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations are crucial for several reasons:

They confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

They allow for the assignment of vibrational modes observed in experimental IR and Raman spectra.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. For this compound, key predicted vibrations would include the O-H stretch of the methanol (B129727) group, N-H stretch of the indole ring, C-H aromatic stretches, and various C=C and C-N stretching modes within the ring systems. mdpi.com

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in Indole-Phenyl Systems Note: This table shows typical frequency ranges. Experimental data for the specific title compound is required for a direct comparison.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Frequency (cm⁻¹) |

| O-H Stretch (Methanol) | 3550 - 3650 | 3580 - 3670 |

| N-H Stretch (Indole) | 3400 - 3500 | 3450 - 3550 |

| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 |

| C=C Aromatic Stretch | 1500 - 1600 | 1500 - 1620 |

| C-O Stretch (Methanol) | 1000 - 1050 | 1000 - 1070 |

The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a powerful tool for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. These calculations are performed on the DFT-optimized geometry. Theoretical predictions can aid in the assignment of complex experimental NMR spectra, help distinguish between isomers, and validate the computed structure.

The calculated isotropic shielding values are converted to chemical shifts by referencing them to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For this compound, theoretical calculations would predict the chemical shifts for all hydrogen and carbon atoms, which could then be compared with experimentally obtained spectra to confirm its structure. mdpi.comrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. youtube.com

HOMO: Represents the ability to donate an electron and is associated with nucleophilicity. libretexts.org

LUMO: Represents the ability to accept an electron and is associated with electrophilicity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net FMO analysis for this compound would reveal the distribution of electron density in these orbitals, indicating the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed across the phenyl ring system.

Table 3: Representative Frontier Molecular Orbital Data for Indole Derivatives (Calculated via DFT/B3LYP) Note: Values are illustrative and depend on the specific molecule and computational level.

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -5.5 to -6.2 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.0 to -1.8 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 4.7 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic sites within the molecule. jmaterenvironsci.com

In an MEP map, different colors represent varying levels of electrostatic potential. Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. nih.gov Green areas indicate regions of neutral or zero potential. nih.gov

For this compound, the MEP surface would reveal specific charge localizations. The most negative potential (red) is expected to be concentrated around the electronegative oxygen atom of the hydroxymethyl group and, to a lesser extent, the nitrogen atom of the indole ring. These regions are the primary sites for interactions with electrophiles and for hydrogen bond donation. The hydrogen atom of the hydroxyl group and the aromatic protons would exhibit the most positive potential (blue), making them favorable sites for interaction with nucleophiles. nih.gov This analysis is vital for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor or interact in a crystal lattice. jmaterenvironsci.comnih.gov

Interactive Table: Hypothetical MEP Surface Values for this compound

This table presents illustrative potential values to demonstrate typical MEP analysis findings.

| Molecular Region | Predicted Electrostatic Potential (kcal/mol) | Implied Reactivity |

| Oxygen Atom (Hydroxyl) | -45.5 | Strong Nucleophilic Character / H-bond Acceptor |

| Hydrogen Atom (Hydroxyl) | +52.0 | Strong Electrophilic Character / H-bond Donor |

| Indole Nitrogen Atom | -30.8 | Nucleophilic Character |

| Phenyl Ring Face (π-system) | -15.2 | Weakly Nucleophilic |

| Aromatic Protons | +25.0 to +35.0 | Electrophilic Character |

Global Reactivity Descriptors (e.g., hardness, electrophilicity index)

Global reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. researchgate.net

Electronegativity (χ): The power to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as (μ²) / (2η), where μ is the chemical potential (-χ). researchgate.net

Interactive Table: Hypothetical Global Reactivity Descriptors for this compound

This table contains representative values for illustrative purposes.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| EHOMO | - | -5.85 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -0.95 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.90 | Indicates good kinetic stability but available for reaction |

| Ionization Potential (I) | -EHOMO | 5.85 | Energy needed to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.95 | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 3.40 | Moderate ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 | Relatively "soft," indicating moderate reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | 2.36 | Good electrophilic character |

Conformational Analysis and Energy Minima Identification

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, the primary degrees of rotational freedom are around the C-N bond connecting the phenyl and indole rings, and the C-C bond connecting the phenyl ring to the hydroxymethyl group.

Computational methods, such as potential energy surface (PES) scans, are employed to explore the conformational space. By systematically rotating the key dihedral angles and calculating the energy at each step, a map of the conformational landscape is generated. nih.gov This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.

For this compound, the global energy minimum would likely correspond to a non-planar conformation. A twisted arrangement between the indole and phenyl rings is expected, as a fully planar structure would induce significant steric hindrance between the hydrogen atoms on the respective rings. The orientation of the hydroxymethyl group would also be optimized to minimize steric clashes and potentially form weak intramolecular hydrogen bonds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization. It transforms the calculated wave function into a set of localized orbitals representing Lewis-like structures (bonds and lone pairs). uni-muenchen.dewikipedia.org A key feature of NBO analysis is its ability to quantify delocalization effects by examining interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). wikipedia.org

The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction from a donor NBO (i) to an acceptor NBO (j) indicates the magnitude of charge delocalization. wisc.edu

In this compound, significant intramolecular interactions would be expected:

π-conjugation: Delocalization from the π-orbitals of the indole ring to the π*-orbitals of the phenyl ring (and vice-versa), creating a larger conjugated system.

Hyperconjugation: Delocalization from the lone pairs of the hydroxyl oxygen (nO) and indole nitrogen (nN) into adjacent antibonding sigma orbitals (σ). For example, the interaction between the nitrogen lone pair and the π orbitals of the indole ring is a defining feature of indole's electronic structure.

Interactive Table: Hypothetical NBO Second-Order Perturbation Analysis for this compound

This table shows representative stabilization energies for key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (Indole C=C) | π* (Phenyl C=C) | 15.8 | π-delocalization between rings |

| π (Phenyl C=C) | π* (Indole C=C) | 12.5 | π-delocalization between rings |

| LP (1) N (Indole) | π* (Indole C=C) | 45.2 | Lone pair delocalization within indole ring |

| LP (2) O (Hydroxyl) | σ* (C-C Phenyl) | 5.1 | Hyperconjugation (Oxygen lone pair to ring) |

Solvent Effects on Electronic and Structural Properties (Implicit and Explicit Solvation Models)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these effects. researchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties. For this compound, a polar solvent would be predicted to stabilize the molecule's dipole moment, potentially leading to small changes in bond lengths and angles and shifts in its electronic absorption spectra (solvatochromism). mdpi.comiscience.in

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net For this compound, an explicit model using water or methanol would be crucial for accurately describing the hydrogen bonds formed between the solvent and the molecule's hydroxyl group and indole nitrogen.

Studying solvent effects is critical for predicting how the molecule will behave in a solution, which is essential for applications ranging from chemical synthesis to biological assays.

Reaction Mechanism Studies through Computational Approaches (e.g., Transition State Analysis, IRC)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information that is often difficult to obtain experimentally. scielo.br For this compound, a common reaction involves its use as an electrophile precursor in Friedel-Crafts-type alkylations. beilstein-journals.org

A typical computational study of a reaction mechanism involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized.

Transition State (TS) Search: The geometry of the transition state—the highest energy point along the reaction coordinate—is located. This is a critical step as the energy of the TS determines the activation energy and thus the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry. This traces the minimum energy path downhill to connect the transition state with the corresponding reactant and product (or intermediate), confirming that the correct TS has been found. scielo.br

Chemical Reactivity and Derivatization Strategies

Functionalization of the Hydroxyl Group on the Phenyl Moiety

The benzylic hydroxyl group is a key site for chemical modifications, enabling the synthesis of a diverse range of derivatives through esterification, etherification, and oxidation reactions.

Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically under acidic or basic conditions. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted towards the ester product by removing water. masterorganicchemistry.com For instance, reaction with acetic anhydride (B1165640) would yield (3-(1H-indol-1-yl)phenyl)methyl acetate (B1210297).

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, treating (3-(1H-indol-1-yl)phenyl)methanol with a base like sodium hydride followed by reaction with methyl iodide would produce 1-(3-(methoxymethyl)phenyl)-1H-indole. The choice of base and solvent is crucial for the success of these reactions. nih.gov

A related compound, (3-(benzyloxy)phenyl)methanol, highlights the synthesis of aryl ethers. sigmaaldrich.com While not a direct reaction of the title compound, it demonstrates the formation of a benzyloxy group, a common ether linkage.

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Acetic Anhydride, Pyridine | (3-(1H-Indol-1-yl)phenyl)methyl acetate | Esterification |

| This compound | Sodium Hydride, Methyl Iodide | 1-(3-(Methoxymethyl)phenyl)-1H-indole | Etherification |

| This compound | Benzoyl Chloride, Triethylamine | (3-(1H-Indol-1-yl)phenyl)methyl benzoate | Esterification |

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, 3-(1H-indol-1-yl)benzaldehyde, or further to the carboxylic acid, 3-(1H-indol-1-yl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4), chromic acid (Jones reagent), or sodium chlorite (B76162) (NaClO2) in the presence of a catalyst like TEMPO, can directly convert the primary alcohol to a carboxylic acid. nih.govorganic-chemistry.org A two-step, one-pot procedure involving initial oxidation with NaOCl/TEMPO followed by NaClO2 has been shown to be effective for a wide range of alcohols. nih.gov The selective oxidation of benzyl (B1604629) alcohol to benzoic acid is a well-established transformation in organic synthesis. researchgate.net

Table 2: Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent(s) | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-(1H-Indol-1-yl)benzaldehyde |

| This compound | Potassium Permanganate (KMnO4) | 3-(1H-Indol-1-yl)benzoic acid |

| This compound | TEMPO, NaOCl, NaClO2 | 3-(1H-Indol-1-yl)benzoic acid |

Modifications of the Phenyl Moiety and Indole (B1671886) Ring System

Beyond the hydroxyl group, the aromatic rings offer opportunities for further functionalization, enabling the synthesis of more complex structures.

The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents, the indol-1-yl group and the hydroxymethyl group, will influence the position of the incoming electrophile. The indol-1-yl group is generally considered an activating group and an ortho-, para-director, while the hydroxymethyl group is a weakly deactivating, ortho-, para-director. Therefore, substitution is expected to occur at the positions ortho and para to the indol-1-yl group.

For example, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro-substituted isomers. masterorganicchemistry.com Similarly, halogenation with a halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3) would introduce a halogen atom onto the phenyl ring. uci.edu

To introduce more significant structural modifications, the phenyl or indole ring must first be functionalized with a suitable group for cross-coupling, typically a halide or a triflate. For instance, if a bromo or iodo substituent is present on the phenyl ring, palladium-catalyzed cross-coupling reactions can be employed.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (e.g., a phenylboronic acid) with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl system. mdpi.comnih.govnih.govbohrium.com This would be a powerful method to attach another aromatic ring to the phenyl moiety of a halogenated derivative of this compound. mdpi.com

Heck Reaction : The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This would allow for the introduction of vinyl groups onto the phenyl ring.

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.gov This method would enable the introduction of alkyne functionalities.

Table 3: Cross-Coupling Reactions for Aromatic Extensions

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd catalyst, Base | Biaryl |

| Heck | Aryl Halide + Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl Alkyne |

Halogenation can be directed to either the indole nucleus or the phenyl ring, depending on the reaction conditions and the halogenating agent. The indole ring is generally more electron-rich than the phenyl ring and thus more susceptible to electrophilic substitution. orientjchem.org

Electrophilic halogenation of the indole ring typically occurs at the C3 position. However, since the C1 position is substituted in the title compound, substitution may be directed to other positions on the indole ring. For example, various brominated indole alkaloids have been isolated from marine sources, demonstrating the feasibility of halogenating the indole core. nih.gov

Halogenation of the phenyl ring can be achieved using standard electrophilic aromatic halogenation conditions, as mentioned previously. For instance, reaction with N-bromosuccinimide (NBS) in the presence of an appropriate initiator can be used for bromination.

Reactivity at the Indole Core

The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles, primarily at the C-3 position. However, the N-1 substitution in this compound modifies this reactivity profile compared to N-unsubstituted indoles.

The C-3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic substitution. While direct C-H functionalization of N-H indoles is common, N-1 substituted indoles also undergo facile C-3 functionalization. acs.orgsemanticscholar.org For instance, palladium-catalyzed direct C-3 arylation has been demonstrated with various N-unsubstituted indoles and aryl bromides, a reaction that proceeds with high regioselectivity. acs.org

In the context of N-substituted indoles, multicomponent reactions provide a powerful tool for C-C bond formation at the C-3 position. One such example is the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives from the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole. researchgate.net This highlights the capability of the indole C-3 position to act as a nucleophile in complex bond-forming cascades. researchgate.net

A plausible functionalization strategy for this compound at the C-3 position could involve Vilsmeier-Haack formylation, followed by further elaboration of the resulting aldehyde. Although protection of the hydroxyl group might be necessary to avoid side reactions, this approach would introduce a versatile functional group at the C-3 position. nih.gov

This subsection is not applicable to this compound. The designation "indol-1-yl" signifies that the nitrogen atom of the indole ring is substituted, in this case with a phenylmethanol group. Consequently, there is no N-H proton available for derivatization. The synthesis of this class of N-aryl indoles can be achieved through various methods, including copper-catalyzed Ullmann condensation, palladium-catalyzed Buchwald-Hartwig amination, and transition-metal-free approaches. nih.gov

The hydroxymethyl group on the phenyl ring of this compound is a prime site for derivatization. This alcohol functionality can be converted into a wide array of other functional groups, significantly expanding the molecular diversity accessible from this scaffold. Research on analogous systems, such as 3-(hydroxymethyl)-3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indol-1-ones, has demonstrated the successful conversion of a hydroxymethyl group into ethers (O-derivatives), thioethers (S-derivatives), and amines (N-derivatives). nih.gov

The general strategies for these transformations are outlined below:

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

| O-Derivatives | Alkyl halide (e.g., MeI, BnBr), NaH in DMF/THF | Ether (-OCH2R) |

| S-Derivatives | 1. Mesylation (MsCl, Et3N) 2. Thiol (RSH), K2CO3 in DMF | Thioether (-SCH2R) |

| N-Derivatives | 1. Mesylation (MsCl, Et3N) 2. Amine (R2NH), K2CO3 in DMF | Amine (-NR2) |

Table 1: General Strategies for Derivatization of the Hydroxymethyl Group. nih.gov

These derivatizations typically proceed via an initial activation of the hydroxyl group, often by conversion to a better leaving group like a mesylate or tosylate, followed by nucleophilic substitution with the desired oxygen, sulfur, or nitrogen nucleophile. nih.gov

Chemical Transformations to Diindolylmethane Analogs

Diindolylmethanes (DIMs) are an important class of compounds characterized by two indole moieties linked by a methane (B114726) unit. The synthesis of DIMs and their analogs can be achieved through the acid-catalyzed reaction of indoles with a suitable carbonyl compound or its precursor, such as an alcohol.

The hydroxymethyl group of this compound can serve as a precursor to a benzylic carbocation under acidic conditions. This electrophilic intermediate can then be trapped by two equivalents of an indole, typically at the nucleophilic C-3 position, to yield a diindolylmethane analog. This transformation would result in a molecule where a phenyl ring, substituted with an N-indolyl group, is attached to two further indole moieties.

A well-established method for synthesizing similar structures is the reaction of an aldehyde with two equivalents of indole. scielo.br For example, 3,3'-(phenylmethylene)bis(1H-indole) is readily prepared from benzaldehyde (B42025) and indole. scielo.br The alcohol in this compound could either be oxidized to the corresponding aldehyde prior to reaction or, more directly, undergo acid-catalyzed condensation.

Iodine has been shown to be an effective catalyst for the synthesis of unsymmetrical 3,3'-diindolylmethanes from (indol-3-yl)methanol derivatives and other indoles. nih.gov This method is noted for its mild conditions and high yields. nih.gov A similar strategy could likely be applied to this compound, reacting it with other indole derivatives to produce novel, complex diindolylmethane structures.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Indole (2 equiv.) | Acid (e.g., H+, I2) | N-indolylphenyl-diindolylmethane |

| (3-(1H-Indol-1-yl)phenyl)carbaldehyde | Indole (2 equiv.) | Acid (e.g., H+) | N-indolylphenyl-diindolylmethane |

Table 2: Plausible Synthetic Routes to Diindolylmethane Analogs.

Reaction Mechanisms and Intermediate Characterization

The study of reaction mechanisms for the transformations of this compound relies on a combination of experimental observation and spectroscopic analysis. For the formation of diindolylmethane analogs, the mechanism is believed to proceed through the formation of a stabilized carbocation intermediate.

In an acidic medium, the hydroxyl group of this compound would be protonated, forming a good leaving group (water). Subsequent loss of water generates a benzylic carbocation. This electrophile is then attacked by the electron-rich C-3 position of an indole molecule. The resulting intermediate can then be deprotonated to form a mono-indolyl adduct, which can then react with a second indole molecule via a similar carbocation-mediated pathway to afford the final diindolylmethane product.

The characterization of reaction products and any stable intermediates would be accomplished using a suite of spectroscopic techniques.

| Technique | Information Obtained |

| 1H NMR | Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns, confirming the structure of the product. |

| 13C NMR | Determines the number and types of carbon atoms in the molecule, confirming the carbon skeleton. |

| FTIR | Identifies the presence of key functional groups, such as the disappearance of the O-H stretch from the starting alcohol and the appearance of new bands corresponding to the product. |

| HRMS | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. researchgate.netrsc.org |

| X-ray Crystallography | For crystalline products, this technique provides the definitive three-dimensional structure of the molecule. rsc.org |

Table 3: Spectroscopic and Analytical Techniques for Product Characterization.

By employing these methods, the structures of novel derivatives of this compound can be unequivocally confirmed, and insights into the underlying reaction mechanisms can be gained.

Structure Relationship Studies: a Methodological Framework for 3 1h Indol 1 Yl Phenyl Methanol

The exploration of chemical compounds in medicinal chemistry and materials science heavily relies on understanding the relationship between a molecule's structure and its activity. For the compound (3-(1H-Indol-1-yl)phenyl)methanol, a systematic approach is essential to optimize its properties for specific applications. This involves a methodological framework encompassing scaffold modification and the detailed analysis of its structural features that govern molecular interactions.

Q & A

Advanced Research Question

- *DFT Calculations (B3LYP/6-31G)**: Predict optimized geometries, bond angles (e.g., C(9)-N(1)-C(19) = 124.87°), and frontier molecular orbitals (HOMO-LUMO gaps) .

- XRD vs. Computational Comparison : Validates bond lengths (<0.02 Å deviation) and torsional angles, confirming bioactive conformations .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for predicting substitution reactivity .

How can researchers design derivatives of this compound for enhanced biological activity?

Advanced Research Question

Key Strategies :

- Pharmacophore Modification : Introduce electron-withdrawing groups (Cl, NO₂) at ortho positions to boost antioxidant capacity .

- Hybrid Molecules : Combine indole with acetamide or thiazole moieties (e.g., [3-(2-methylthiazol-4-yl)phenyl]methanol) to exploit synergistic effects .

- Bioisosteric Replacement : Substitute -OH with bioisosteres like -NH₂ or -SH to improve metabolic stability .

Experimental Validation : - In Silico Screening : Use docking studies to predict binding to antioxidant enzymes (e.g., SOD, catalase).

- In Vitro Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 models) .

What are the challenges in reconciling contradictory data on substituent effects across studies?

Advanced Research Question

Discrepancies arise from:

- Assay Variability : DPPH (radical scavenging) vs. FRAP (reducing power) may prioritize different substituent properties .

- Solvent Effects : Polar solvents (e.g., ethanol) stabilize charged intermediates, altering activity trends .

Resolution Methods : - Multivariate Analysis : Use PCA to isolate variables (e.g., substituent σ, π parameters) .

- Meta-Analysis : Pool data from ≥3 independent studies to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.